Bremelanotide, also known as PT-141, is a synthetic peptide and an analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). It has been identified as an agonist at melanocortin receptors MC3R and MC4R, which are known to influence a variety of physiological responses, including sexual behaviors12. Bremelanotide has garnered attention due to its potential therapeutic applications in treating sexual dysfunctions, particularly in premenopausal women with hypoactive sexual desire disorder (HSDD) and in men with erectile dysfunction345.
PT-141 is a cyclic heptapeptide with the amino acid sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2. [] Its molecular structure consists of a cyclic peptide backbone incorporating seven amino acid residues. The specific conformation and spatial arrangement of these residues contribute to its binding affinity and selectivity towards melanocortin receptors.
The mechanism of action of bremelanotide is believed to involve the central nervous system, where it activates melanocortin receptors in the hypothalamus and limbic structures. These receptors, especially the melanocortin type 4 receptor (MC4R), are thought to be crucial in modulating pathways that influence sexual response3. In preclinical studies, bremelanotide has been shown to activate dopamine terminals in the medial preoptic area (mPOA), a brain region critical for the expression of sexual behaviors2. This activation is associated with increased sexual desire and arousal, as evidenced by the drug's ability to initiate penile erections in males and increase proceptive behaviors in female rats25.
Clinical trials have demonstrated the efficacy of bremelanotide in treating sexual arousal disorders in premenopausal women. A study showed that women reported higher sexual desire and satisfaction with their level of sexual arousal after treatment with bremelanotide compared to placebo. Notably, this effect was observed without significant changes in vaginal vasocongestion, suggesting that the drug's impact on sexual function may be more related to subjective experiences of arousal and desire rather than physiological changes1. Another randomized, placebo-controlled dose-finding trial confirmed the safety and effectiveness of bremelanotide in improving sexual function in premenopausal women, as measured by increases in satisfying sexual events, sexual function index scores, and decreases in sexual distress4.
Bremelanotide has also been studied for its effects on male sexual function. It has been shown to stimulate erection in men, indicating its potential as a treatment for erectile dysfunction2. The drug's action through central pathways rather than the vascular system distinguishes it from other treatments for erectile dysfunction, offering an alternative for individuals who may not respond to or cannot take other medications5.
The drug has achieved regulatory approval in the United States for the treatment of premenopausal women with acquired, generalized HSDD. This approval marks bremelanotide as the first of its kind to be available for this indication, highlighting its unique mechanism of action and the clinical need for novel treatments in the area of sexual health3.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: